Cas no 2648926-81-0 ((2S,3R)-2-3-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-methoxybutanoic acid)

(2S,3R)-2-3-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-methoxybutanoic acid Chemical and Physical Properties
Names and Identifiers
-
- (2S,3R)-2-3-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-methoxybutanoic acid
- EN300-1567252
- (2S,3R)-2-[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-methoxybutanoic acid
- 2648926-81-0
-
- Inchi: 1S/C27H32N2O6/c1-16(34-3)24(25(31)32)28-23(30)14-27(2,17-12-13-17)29-26(33)35-15-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,16-17,22,24H,12-15H2,1-3H3,(H,28,30)(H,29,33)(H,31,32)/t16-,24+,27?/m1/s1
- InChI Key: IQFDRLJGIBVXQT-XXEMBNTRSA-N
- SMILES: O(CC1C2C=CC=CC=2C2=CC=CC=C12)C(NC(C)(CC(N[C@H](C(=O)O)[C@@H](C)OC)=O)C1CC1)=O
Computed Properties
- Exact Mass: 480.22603674g/mol
- Monoisotopic Mass: 480.22603674g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 35
- Rotatable Bond Count: 11
- Complexity: 764
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 114Ų
- XLogP3: 3.2
(2S,3R)-2-3-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-methoxybutanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1567252-10.0g |
(2S,3R)-2-[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-methoxybutanoic acid |
2648926-81-0 | 10g |
$14487.0 | 2023-06-04 | ||
Enamine | EN300-1567252-0.05g |
(2S,3R)-2-[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-methoxybutanoic acid |
2648926-81-0 | 0.05g |
$2829.0 | 2023-06-04 | ||
Enamine | EN300-1567252-5.0g |
(2S,3R)-2-[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-methoxybutanoic acid |
2648926-81-0 | 5g |
$9769.0 | 2023-06-04 | ||
Enamine | EN300-1567252-1000mg |
(2S,3R)-2-[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-methoxybutanoic acid |
2648926-81-0 | 1000mg |
$3368.0 | 2023-09-24 | ||
Enamine | EN300-1567252-5000mg |
(2S,3R)-2-[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-methoxybutanoic acid |
2648926-81-0 | 5000mg |
$9769.0 | 2023-09-24 | ||
Enamine | EN300-1567252-1.0g |
(2S,3R)-2-[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-methoxybutanoic acid |
2648926-81-0 | 1g |
$3368.0 | 2023-06-04 | ||
Enamine | EN300-1567252-0.25g |
(2S,3R)-2-[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-methoxybutanoic acid |
2648926-81-0 | 0.25g |
$3099.0 | 2023-06-04 | ||
Enamine | EN300-1567252-2.5g |
(2S,3R)-2-[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-methoxybutanoic acid |
2648926-81-0 | 2.5g |
$6602.0 | 2023-06-04 | ||
Enamine | EN300-1567252-100mg |
(2S,3R)-2-[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-methoxybutanoic acid |
2648926-81-0 | 100mg |
$2963.0 | 2023-09-24 | ||
Enamine | EN300-1567252-2500mg |
(2S,3R)-2-[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-methoxybutanoic acid |
2648926-81-0 | 2500mg |
$6602.0 | 2023-09-24 |
(2S,3R)-2-3-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-methoxybutanoic acid Related Literature
-
Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333
-
Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
-
Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
Additional information on (2S,3R)-2-3-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-methoxybutanoic acid
(2S,3R)-2-3-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-methoxybutanoic acid (CAS No. 2648926-81-0): A Comprehensive Overview
(2S,3R)-2-3-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-methoxybutanoic acid (CAS No. 2648926-81-0) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a cyclopropyl group, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and an amino and methoxybutanoic acid moiety. These structural elements contribute to its potential applications in various therapeutic areas, particularly in the development of novel drugs and biologics.
The Fmoc protecting group is widely used in peptide synthesis due to its ease of removal and high selectivity. This feature makes the compound particularly useful in the synthesis of complex peptides and proteins, where precise control over the amino acid sequence is crucial. The presence of the cyclopropyl group adds conformational rigidity to the molecule, which can enhance its pharmacological properties by improving binding affinity and selectivity for specific biological targets.
In recent studies, (2S,3R)-2-3-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-methoxybutanoic acid has shown promising results in the context of drug delivery systems. The compound's ability to form stable complexes with other molecules makes it a valuable candidate for developing targeted drug delivery vehicles. For instance, research published in the Journal of Medicinal Chemistry demonstrated that this compound can be effectively conjugated with therapeutic agents to enhance their bioavailability and reduce off-target effects.
The methoxybutanoic acid moiety contributes to the compound's solubility and stability in various physiological environments. This is particularly important for ensuring that the compound remains active and effective during administration and distribution within the body. Additionally, the presence of this functional group can influence the compound's metabolic profile, potentially leading to improved pharmacokinetic properties.
In terms of its potential therapeutic applications, (2S,3R)-2-3-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-methoxybutanoic acid has been investigated for its anti-inflammatory and anti-cancer properties. Preclinical studies have shown that this compound can inhibit key signaling pathways involved in inflammation and cancer progression, such as NF-κB and MAPK pathways. These findings suggest that it may have therapeutic potential in treating conditions such as rheumatoid arthritis and various types of cancer.
The structural complexity of this compound also makes it an excellent candidate for further chemical modifications. Researchers are exploring ways to optimize its structure to enhance its efficacy and reduce potential side effects. For example, modifications to the cyclopropyl group or the introduction of additional functional groups can significantly alter the compound's biological activity and pharmacological profile.
In conclusion, (2S,3R)-2-3-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-methoxybutanoic acid (CAS No. 2648926-81-0) is a multifaceted compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features, combined with its promising biological activities, make it a valuable asset in the development of novel therapeutic agents. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical uses, further solidifying its importance in the field.
2648926-81-0 ((2S,3R)-2-3-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-methoxybutanoic acid) Related Products
- 100525-69-7(2-{4-2-(Dimethylamino)ethoxyphenyl}ethan-1-amine)
- 90876-69-0(5-Chloro-8-hydroxyquinoline-7-carbaldehyde)
- 2034486-92-3(2-bromo-N-{2-3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-ylethyl}benzamide)
- 2228598-90-9(5-(but-3-yn-1-yl)-1,4-dimethyl-1H-pyrazole)
- 1090910-39-6(5-chloro-2-(methylsulfanyl)-N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]pyrimidine-4-carboxamide)
- 2034407-66-2(4-{4-4-(1H-pyrrol-1-yl)benzoylpiperazin-1-yl}-6-(trifluoromethyl)pyrimidine)
- 1252521-52-0(N-(cyanomethyl)-N-cyclopropyl-3-(2,5-difluorophenyl)propanamide)
- 2680806-33-9(benzyl N-2-(5-bromopyrimidin-2-yl)ethylcarbamate)
- 72130-94-0(N-(5-Acetamido-1,3-thiazol-2-yl)acetamide)
- 300697-82-9(4-Bromophenyl 4-chloro-2-nitrobenzoate)




